N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13(2)20-7-5-16(6-8-20)12-19-18(21)17-10-14(3)9-15(4)11-17/h9-11,13,16H,5-8,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNKHHCXLWPSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 4-piperidone, is reacted with isopropylamine under reductive amination conditions to form 1-isopropylpiperidine.
Benzoylation: The 1-isopropylpiperidine is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzamides with various functional groups replacing the original substituents.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
Key analogs from the evidence share the 3,5-dimethylbenzamide backbone but differ in substituents on the piperidine or adjacent groups. These modifications influence HDAC inhibition potency, selectivity, and pharmacokinetics:
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Substituent Effects :
- Bulky Groups (e.g., isopropyl, benzyl) : Improve isoform selectivity by fitting into HDAC hydrophobic pockets. For example, 2j’s benzyl group enhances HDAC1/2 binding , while the hypothetical isopropyl group in the target compound may favor HDAC6/8 inhibition.
- Electron-Withdrawing Groups (e.g., 4-fluorobenzyl in 2m) : Increase metabolic stability and potency, as seen in 2m’s low IC₅₀ .
- Synthetic Efficiency : Higher yields (e.g., 77% for 2j) correlate with optimized multi-component reactions, while lower yields (e.g., 68% for 1x) suggest challenges in purifying hydrophobic derivatives .
Binding Mode and Selectivity
The 3,5-dimethylbenzamide core acts as a zinc-binding group (ZBG) mimic, critical for HDAC active-site interaction. Analogs with hydroxycarbamoyl groups (e.g., 1x, 2j) show stronger Zn²⁺ chelation, enhancing inhibitory activity . Piperidine substitutions dictate isoform selectivity:
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of amides. It features a piperidine ring and an isopropyl group, which contribute to its unique biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Piperidine ring : Contributes to its pharmacological properties.
- Isopropyl group : Influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The mechanism involves:
- Binding Affinity : The compound may bind to certain receptors, modulating their activity.
- Enzyme Inhibition : It may inhibit enzymatic pathways involved in various physiological processes.
1. Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties.
Case Study : In a study involving animal models, the compound was administered to assess its impact on pain response and inflammation markers. Results showed a reduction in pain behavior and inflammatory cytokine levels compared to control groups, suggesting its potential use in pain management therapies .
2. Neuroprotective Effects
Another area of interest is the neuroprotective capability of this compound.
Research Findings : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-((1-methylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide | Methyl instead of isopropyl | Lower analgesic activity |
| N-((1-propylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide | Propyl instead of isopropyl | Comparable anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
